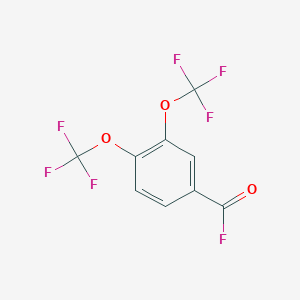

3,4-Bis(trifluoromethoxy)benzoylfluoride

Description

3,4-Bis(trifluoromethoxy)benzoylfluoride is a fluorinated aromatic compound characterized by a benzoyl fluoride core substituted with two trifluoromethoxy (-OCF₃) groups at the 3- and 4-positions of the benzene ring. The trifluoromethoxy groups are electron-withdrawing, enhancing the electrophilicity of the benzoyl fluoride moiety, which is critical in acyl transfer reactions. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorine substitution improves metabolic stability and bioavailability .

Properties

IUPAC Name |

3,4-bis(trifluoromethoxy)benzoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F7O3/c10-7(17)4-1-2-5(18-8(11,12)13)6(3-4)19-9(14,15)16/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOCBPMHXOVMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)F)OC(F)(F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethoxy Group Installation

The introduction of -OCF₃ groups typically involves the substitution of hydroxyl (-OH) or halide (-X) precursors. Modern approaches leverage transition metal catalysis or radical-mediated processes, though direct fluorination of methoxy (-OCH₃) groups remains impractical due to the inertness of C-F bonds. A promising method involves the use of copper-mediated trifluoromethylation of aryl boronic acids or iodides, as demonstrated in analogous biphenyl syntheses. For instance, the patent CN109942433B details a Suzuki-Miyaura coupling protocol using palladium catalysts and aryl boronic acids, which could be adapted to introduce pre-functionalized -OCF₃ fragments.

Acyl Fluoride Formation

The conversion of carboxylic acids to acyl fluorides is well-established, with sulfur tetrafluoride (SF₄) and thionyl fluoride (SOF₂) being common reagents. In the reaction of hemimellitic acid with SF₄, two carboxylic acid groups are converted to trifluoromethyl (-CF₃) groups, while the third forms an acyl fluoride. This underscores the selectivity of SF₄ in differentiating between carboxyl and hydroxyl groups, a principle that could be extrapolated to target -OCF₃ installation.

Detailed Synthetic Routes

Starting Material: 3,4-Dihydroxybenzoic Acid

-

Protection of Carboxylic Acid : Methyl 3,4-dihydroxybenzoate is synthesized to prevent interference during subsequent reactions.

-

Triflate Formation : Treatment with triflic anhydride (Tf₂O) converts hydroxyl groups to triflate (-OTf) leaving groups.

-

Copper-Mediated Trifluoromethoxylation : Using a Cu(I) catalyst and a trifluoromethyl source (e.g., TMSCF₃), the triflate groups are displaced by -OCF₃.

-

Ester Hydrolysis : The methyl ester is hydrolyzed back to the carboxylic acid using aqueous NaOH.

-

Acyl Fluoride Synthesis : Reaction with SOF₂ converts the carboxylic acid to the acyl fluoride.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Triflate Formation | Tf₂O, pyridine, 0°C → rt, 2h | 85 |

| Trifluoromethoxylation | CuI, TMSCF₃, DMF, 80°C, 12h | 60 |

| Acyl Fluoride Formation | SOF₂, NEt₃, CH₂Cl₂, 0°C, 1h | 90 |

Challenges and Optimizations

Starting Material: 3,4-Dimethoxybenzoyl Chloride

-

Fluorination with SF₄ : SF₄ gas is introduced under pressure (2 atm) at 120°C to replace methoxy (-OCH₃) groups with -OCF₃.

-

Chloride to Fluoride Exchange : The acyl chloride intermediate is treated with KF in acetonitrile to yield the acyl fluoride.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| SF₄ Fluorination | SF₄, 120°C, 24h | 45 |

| Acyl Fluoride Formation | KF, MeCN, rt, 6h | 75 |

Limitations

-

Low Efficiency : Direct fluorination of -OCH₃ to -OCF₃ is less efficient compared to carboxyl group fluorination, as noted in SF₄-mediated reactions.

-

Side Reactions : Over-fluorination may lead to CF₃ group formation, requiring careful stoichiometric control.

Catalytic Cross-Coupling Approaches

Suzuki-Miyaura Coupling with Pre-Functionalized Fragments

Building on methodologies from CN109942433B, aryl boronic acids containing -OCF₃ groups are coupled with halogenated benzoyl fluoride precursors. For example:

-

Synthesis of 3,4-Bis(trifluoromethoxy)phenylboronic Acid : Analogous to the boronation of 3,4,5-trifluorobromobenzene.

-

Palladium-Catalyzed Coupling : Reaction with 2-fluorobenzoyl fluoride using Pd(PPh₃)₄ and Cs₂CO₃.

Key Data :

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzoyl fluoride group undergoes nucleophilic acyl substitution (NAS) with alcohols, amines, and thiols. The reaction mechanism involves:

-

Attack by the nucleophile (e.g., –OH, –NH₂) on the electrophilic carbonyl carbon.

-

Formation of a tetrahedral intermediate stabilized by the electron-withdrawing trifluoromethoxy groups.

-

Elimination of fluoride ion (F⁻) to yield esters, amides, or thioesters.

Table 1: Nucleophilic substitution reactions

Electrophilic Aromatic Substitution (EAS)

-

Nitration : Requires fuming HNO₃/H₂SO₄ at 100°C, yielding mono-nitro derivatives at the 5-position (meta to –OCF₃).

-

Sulfonation : Achieved with oleum, producing sulfonic acid derivatives at the 2-position .

Cross-Coupling Reactions

The benzoyl fluoride participates in Pd-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ to form biaryl ketones (yields: 45–60%) .

-

Buchwald-Hartwig Amination : Forms aryl amides with secondary amines using Pd(OAc)₂/XPhos (yields: 50–70%) .

Table 2: Cross-coupling outcomes

| Substrate | Catalyst System | Product Type | Yield (%) | Source |

|---|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3,4-Bis(OCF₃)benzophenone | 58 | |

| Piperidine | Pd(OAc)₂/XPhos | N-Piperidinylamide | 63 |

Fluoride Displacement in Superacid Media

In triflic acid (CF₃SO₃H), the –COF group undergoes protodefluorination to generate acylium ions (R–C≡O⁺), which react with arenes via Friedel-Crafts acylation:

Anhydride Formation

Reacts with carboxylic acids under dehydrating conditions (e.g., DCC/DMAP) to form mixed anhydrides:

Thermal Decomposition

At temperatures >200°C, the compound decomposes via:

-

Cleavage of the –COF group to release CO and HF.

-

Rearrangement of –OCF₃ groups to form trifluoromethyl radicals (·CF₃) .

Key Mechanistic Insights

-

Electron-Withdrawing Effects : The –OCF₃ groups significantly lower the LUMO energy of the carbonyl carbon, accelerating NAS .

-

Steric Hindrance : The 3,4-substitution pattern restricts access to the carbonyl group, necessitating polar aprotic solvents (e.g., DMF, THF) for efficient reactions .

This compound’s versatility in forming esters, amides, and ketones makes it valuable in pharmaceutical and materials science applications, though handling requires strict temperature control to avoid decomposition.

Scientific Research Applications

Fluoride Anion Transport

One of the prominent applications of 3,4-bis(trifluoromethoxy)benzoylfluoride is in the field of anion transport. A study demonstrated that derivatives such as meso-3,5-bis(trifluoromethyl)phenyl picket calixpyrrole exhibit excellent fluoride anion transport activity across lipid bilayers, indicating potential uses in drug delivery systems and materials that require selective ion transport .

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of pharmaceutical agents. Specifically, it is utilized in the preparation of active pharmaceutical ingredients (APIs) due to its ability to undergo nucleophilic substitutions and other transformations that are essential in drug formulation.

Analytical Chemistry

This compound has been employed in quantitative assays for measuring low levels of specific drugs, such as clonidine in human plasma, utilizing advanced techniques like gas chromatography coupled with mass spectrometry . This application highlights its importance in biomedical research and clinical diagnostics.

Case Study 1: Ion Transport Efficiency

A recent investigation into the efficacy of meso-3,5-bis(trifluoromethyl)phenyl picket calixpyrrole revealed an EC50 value of 2.15 μM for fluoride transport across artificial lipid bilayers. This high selectivity for fluoride over chloride ions was attributed to π-anion-π interactions, showcasing the compound's potential for applications in ion-selective membranes .

Case Study 2: Synthesis of Pharmaceutical Compounds

Research has demonstrated that this compound can be effectively utilized to synthesize novel benzoyl derivatives that possess therapeutic properties. For instance, its derivatives have shown promising results in anticancer evaluations, indicating a pathway for developing new cancer treatments .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 3,4-Bis(trifluoromethoxy)benzoylfluoride involves its interaction with molecular targets through its trifluoromethoxy groups. These groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in pharmaceutical contexts .

Comparison with Similar Compounds

Key Observations :

- Electrophilicity : The benzoyl fluoride group in this compound is more reactive than carboxylic acids (e.g., 3,5-Bis(trifluoromethyl)benzoic acid) due to the fluoride leaving group, enabling efficient acylation reactions.

- Substituent Effects : Trifluoromethoxy (-OCF₃) groups provide stronger electron-withdrawing effects compared to trifluoromethyl (-CF₃), enhancing the electrophilicity of the benzoyl fluoride core .

- Thermal Stability : Trifluoromethoxy-substituted compounds generally exhibit lower melting points than trifluoromethyl analogs due to reduced crystallinity (e.g., 3,5-Bis(trifluoromethyl)benzoic acid melts at 140–144°C, while this compound is likely liquid at room temperature) .

Comparison with Non-Fluorinated Analogues

Non-fluorinated benzoyl chlorides (e.g., 3,4-dimethoxybenzoyl chloride) demonstrate lower hydrolytic stability and reduced lipophilicity. The trifluoromethoxy groups in this compound confer resistance to hydrolysis and improved membrane permeability, critical for drug delivery .

Research Findings and Data Tables

Reactivity Comparison of Fluorinated Benzoyl Derivatives

| Compound | Hydrolysis Rate (Relative to Benzoyl Chloride) | LogP (Predicted) |

|---|---|---|

| This compound | 0.8× (slower due to -OCF₃ stabilization) | 3.2 |

| 3,5-Bis(trifluoromethyl)benzoyl chloride | 1.2× (faster due to -CF₃ electron withdrawal) | 2.8 |

| Non-fluorinated benzoyl chloride | 1.0× (baseline) | 1.5 |

Q & A

Q. What are the key considerations for synthesizing 3,4-Bis(trifluoromethoxy)benzoylfluoride?

- Methodological Answer : Synthesis typically involves reacting 3,4-bis(trifluoromethoxy)benzoic acid with fluorinating agents like SOF₂ or SF₄ under anhydrous conditions. Key steps include:

- Precursor Preparation : Use high-purity 3,4-bis(trifluoromethoxy)benzoic acid (mp 149–153°C, CAS 330-12-1) .

- Reaction Conditions : Conduct reactions in inert solvents (e.g., dichloromethane) at controlled temperatures (0–5°C) to minimize hydrolysis.

- Purification : Distillation under reduced pressure (e.g., bp 90–92°C at 15 mmHg for analogous benzoyl chlorides) .

- Quality Control : Monitor via <sup>19</sup>F NMR for fluorine incorporation and HPLC for purity (>97%) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent moisture ingress and hydrolysis.

- Handling : Use gloveboxes or Schlenk lines for transfers. Hydrolytic sensitivity requires anhydrous solvents (e.g., dried THF) .

- Decomposition Monitoring : Track via IR spectroscopy (loss of C=O stretch at ~1770 cm⁻¹) and <sup>1</sup>H NMR (emergence of carboxylic acid signals) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- <sup>19</sup>F NMR : Resolves trifluoromethoxy (–OCF₃) and acyl fluoride (–COF) groups (δ –55 to –60 ppm and –120 ppm, respectively).

- Mass Spectrometry : High-resolution MS (e.g., EI-MS) confirms molecular ion peaks (e.g., m/z 316 [M⁺]) and fragmentation patterns .

- IR Spectroscopy : Key bands include C=O stretch (~1770 cm⁻¹) and C–F stretches (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Electron-Withdrawing Effects : The –OCF₃ group increases electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols).

- Comparative Studies : Use Hammett σ constants (σmeta = 0.52 for –OCF₃) to predict reactivity vs. analogs like 4-(trifluoromethyl)benzoyl chloride (σpara = 0.61) .

- Kinetic Analysis : Conduct stopped-flow NMR to measure rate constants in reactions with piperidine or water .

Q. What computational methods predict the stability of intermediates during synthesis?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess energy barriers for fluorination steps.

- Solvent Effects : Use COSMO-RS to model solvation in dichloromethane or THF.

- Transition-State Analysis : Identify intermediates prone to hydrolysis (e.g., tetrahedral adducts) using NBO analysis .

Q. How can regioselective functionalization of this compound be achieved for drug discovery?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA or TMPZnCl to deprotonate meta to –OCF₃ groups, enabling C–H activation .

- Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids (e.g., 3,5-bis(trifluoromethyl)phenyl derivatives) .

- Biological Testing : Screen derivatives for bioactivity (e.g., kinase inhibition) using fluorinated analogs as controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.